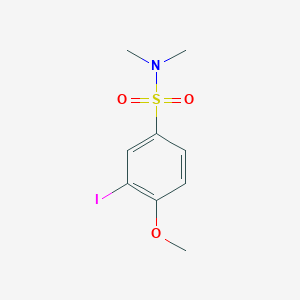
N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide, also known as KN-93, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in a variety of cellular processes, including synaptic plasticity, learning and memory, and cardiac function.
作用机制
N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide selectively inhibits CaMKII activity by binding to the calmodulin-binding domain of the kinase. This binding prevents the interaction of CaMKII with calmodulin, which is required for the activation of the kinase. As a result, the phosphorylation of CaMKII substrates is inhibited, leading to a reduction in the cellular processes that are regulated by CaMKII.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of CaMKII substrates, including the NMDA receptor, AMPA receptor, and synapsin I. This inhibition leads to a reduction in synaptic plasticity, learning and memory, and cardiac function. This compound has also been shown to have anti-inflammatory effects and to reduce the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
The main advantage of using N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for CaMKII. This specificity allows researchers to selectively study the role of CaMKII in various cellular processes without affecting other protein kinases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide in scientific research. One direction is the study of the role of CaMKII in various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is the development of more potent and selective inhibitors of CaMKII. Finally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the role of CaMKII in various cellular processes.
合成方法
The synthesis of N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide involves several steps. The first step is the reaction of 3-nitrobenzoyl chloride with hydroxylamine hydrochloride to form 3-nitrobenzohydroxamic acid. The second step involves the reaction of this intermediate with 2-chloroacetyl chloride to form 3-nitro-N-(2-chloroacetyl)benzohydroxamic acid. The third step involves the reaction of this intermediate with morpholine and sodium hydride to form N-(2-chloroacetyl)-3-nitro-4-morpholinosulfonylbenzamide. The final step involves the reaction of this intermediate with isoxazole and sodium methoxide to form this compound.
科学研究应用
N-3-isoxazolyl-4-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research to study the role of CaMKII in various cellular processes. It has been shown to selectively inhibit CaMKII activity without affecting other protein kinases. This specificity makes it a valuable tool for studying the role of CaMKII in various cellular processes, including synaptic plasticity, learning and memory, and cardiac function.
属性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c18-14(15-13-5-8-22-16-13)11-1-3-12(4-2-11)23(19,20)17-6-9-21-10-7-17/h1-5,8H,6-7,9-10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVQACTXZBUMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787013 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)

![4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)




![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)

![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)
![N-[2-(4-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5712135.png)